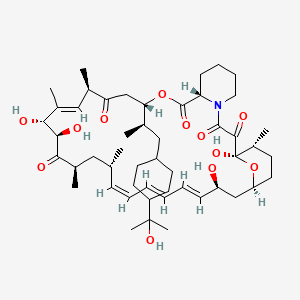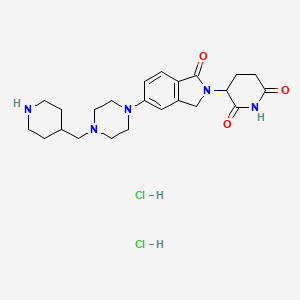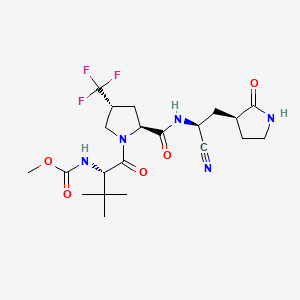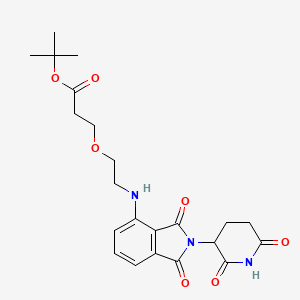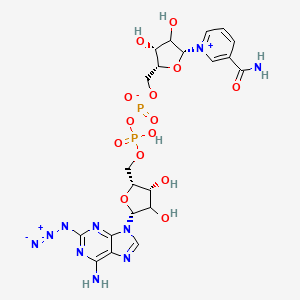
2-Azido-NAD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Azido-NAD is synthesized by chemically coupling 2-azido-AMP and NMN to produce nicotinamide 2-azidoadenine dinucleotide. This process involves the use of [32P]2-azido-AMP and NMN, which are combined under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and activity .
化学反应分析
Types of Reactions
2-Azido-NAD undergoes various chemical reactions, including photolysis and interactions with enzymes. It is a substrate for enzymes such as glutamate dehydrogenase in the absence of ultraviolet light .
Common Reagents and Conditions
The photoincorporation of this compound is influenced by the presence of natural substrates like NAD, with dissociation constants observed under specific conditions. The reaction conditions often involve ultraviolet light to activate the photoprobe properties of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include covalently modified enzymes and other photoproducts that result from the interaction with ultraviolet light .
科学研究应用
2-Azido-NAD has a wide range of applications in scientific research:
作用机制
2-Azido-NAD exerts its effects through its role as a photoprobe. Upon activation by ultraviolet light, it covalently modifies target enzymes, allowing researchers to study the active sites and interactions of NAD-binding proteins. This mechanism involves the photoincorporation of the compound into the enzyme structure, leading to inhibition or modification of enzyme activity .
相似化合物的比较
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): The natural substrate for many enzymes involved in redox reactions.
2-Azidoadenosine: Another azido-modified compound used in enzyme studies.
Uniqueness
2-Azido-NAD is unique due to its photoactive properties, which allow it to be used as an active-site-directed photoprobe. This makes it particularly valuable for studying enzyme interactions and characterizing NAD-binding proteins, setting it apart from other similar compounds .
属性
分子式 |
C21H26N10O14P2 |
|---|---|
分子量 |
704.4 g/mol |
IUPAC 名称 |
[[(2R,3R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12+,13+,14?,15?,19-,20-/m1/s1 |
InChI 键 |
VTOZZJOLJUEVPD-ANFBOZCESA-N |
手性 SMILES |
C1=CC(=C[N+](=C1)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
